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Compound of Interest

Compound Name:
3,5-Dibromothiophene-2-

carboxylic acid

Cat. No.: B1298461 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,5-Dibromothiophene-2-carboxylic
acid (CAS No. 7311-68-4), a key building block in medicinal chemistry and materials science.

This document outlines commercially available sources, key technical data, and its relevance in

research and development.

Commercial Availability
3,5-Dibromothiophene-2-carboxylic acid is available from a range of chemical suppliers

catering to research and bulk manufacturing needs. The purity of the commercially available

compound typically ranges from 95% to 98%. Below is a summary of prominent suppliers and

their product specifications.
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Supplier Purity
Melting
Point (°C)

CAS
Number

Molecular
Weight

Additional
Notes

--INVALID-

LINK--
95%[1] 215-220[1] 7311-68-4[1] 285.94[1] -

--INVALID-

LINK--
- - 7311-68-4 -

Inquire for

purity and

other data.

Sobekbio

Biosciences
98% - 7311-68-4 - -

--INVALID-

LINK--
97% 180-188 7311-68-4 285.94 -

Sunway

Pharm Ltd.
97% - 7311-68-4 285.94 -

Physicochemical and Spectroscopic Data
While a comprehensive Certificate of Analysis with complete spectroscopic data for 3,5-
Dibromothiophene-2-carboxylic acid is not publicly available from all suppliers, the following

table summarizes expected and reported data based on available information and

spectroscopic principles for related compounds. Researchers should always refer to the lot-

specific Certificate of Analysis provided by the supplier upon purchase.
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Property Data Source

Molecular Formula C₅H₂Br₂O₂S [1]

Molecular Weight 285.94 g/mol [1]

Appearance Solid [1]

CAS Number 7311-68-4 [1]

Purity 95-98% [1]

Melting Point 180-220 °C [1]

¹H NMR

A singlet for the thiophene

proton is expected. The

carboxylic acid proton will

appear as a broad singlet,

typically downfield.

General Spectroscopic

Principles

¹³C NMR

Signals for the five carbons of

the thiophene ring and the

carboxylic acid carbon are

expected. The carbons

attached to bromine will show

characteristic shifts.

General Spectroscopic

Principles

FT-IR

Characteristic peaks for O-H

stretch (broad, ~2500-3300

cm⁻¹), C=O stretch (~1700

cm⁻¹), and C-Br stretches are

expected.

General Spectroscopic

Principles

Mass Spectrometry

The mass spectrum will show

the molecular ion peak and

characteristic fragmentation

patterns, including the loss of

the carboxylic group and

bromine atoms. The isotopic

pattern of bromine (¹⁹Br and

⁸¹Br) will be evident.

General Spectroscopic

Principles
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Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of 3,5-Dibromothiophene-2-
carboxylic acid is not readily available in the public domain through general searches.

However, the synthesis of structurally similar compounds, such as other brominated thiophene

carboxylic acids, typically involves the bromination of a thiophene precursor followed by

carboxylation, or vice-versa.

One common synthetic strategy involves the lithiation of a dibromothiophene followed by

quenching with carbon dioxide. Another approach is the direct bromination of a thiophene

carboxylic acid. Researchers should consult specialized chemical synthesis literature and

databases for detailed procedures, adapting them as necessary for this specific target

molecule.

Role in Drug Discovery and Development
Thiophene derivatives are a cornerstone in medicinal chemistry due to their bioisosteric

relationship with benzene rings, offering modified physicochemical properties while often

retaining biological activity. The presence of bromine atoms and a carboxylic acid group on the

thiophene ring of 3,5-Dibromothiophene-2-carboxylic acid provides multiple reactive handles

for further chemical transformations. This makes it a versatile starting material for the synthesis

of more complex molecules with potential therapeutic applications.

The carboxylic acid moiety can be converted to a variety of functional groups, such as esters

and amides, while the bromine atoms are amenable to a wide range of cross-coupling

reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and

carbon-heteroatom bonds. These reactions are fundamental in the construction of diverse

molecular scaffolds for drug discovery programs.

Visualizations
Supplier Selection Workflow
The following diagram illustrates a logical workflow for selecting a suitable commercial supplier

for 3,5-Dibromothiophene-2-carboxylic acid.
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Supplier Selection Workflow for 3,5-Dibromothiophene-2-carboxylic acid

Identify Potential Suppliers

Request Quotations and Lead Times Request Certificate of Analysis (CoA) and Safety Data Sheet (SDS)

Compare Pricing and Availability Evaluate Purity and Specifications from CoA

Select Supplier and Place Order

Assess Supplier Reliability and Support

Click to download full resolution via product page

Caption: A flowchart for the procurement of 3,5-Dibromothiophene-2-carboxylic acid.

Potential Synthetic Pathways
This diagram outlines potential synthetic transformations of 3,5-Dibromothiophene-2-
carboxylic acid, highlighting its utility as a versatile building block.
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Synthetic Utility of 3,5-Dibromothiophene-2-carboxylic acid

3,5-Dibromothiophene-2-carboxylic acid

Amide Formation

R₂NH, Coupling Agent

Esterification

ROH, Acid Catalyst

Suzuki Coupling

ArB(OR)₂, Pd Catalyst

Stille Coupling

ArSnR₃, Pd Catalyst

Sonogashira Coupling

Alkyne, Pd/Cu Catalyst

Amide Derivatives Ester Derivatives Aryl/Heteroaryl Derivatives Alkynyl Derivatives

Click to download full resolution via product page

Caption: Reaction pathways of 3,5-Dibromothiophene-2-carboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1298461?utm_src=pdf-body-img
https://www.benchchem.com/product/b1298461?utm_src=pdf-body
https://www.benchchem.com/product/b1298461?utm_src=pdf-custom-synthesis
https://www.rsc.org/suppdata/d2/py/d2py00777k/d2py00777k1.pdf
https://www.benchchem.com/product/b1298461#commercial-suppliers-of-3-5-dibromothiophene-2-carboxylic-acid
https://www.benchchem.com/product/b1298461#commercial-suppliers-of-3-5-dibromothiophene-2-carboxylic-acid
https://www.benchchem.com/product/b1298461#commercial-suppliers-of-3-5-dibromothiophene-2-carboxylic-acid
https://www.benchchem.com/product/b1298461#commercial-suppliers-of-3-5-dibromothiophene-2-carboxylic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1298461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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